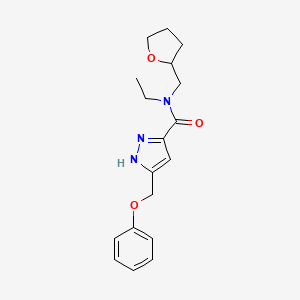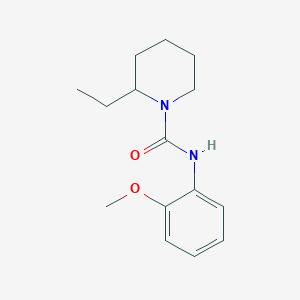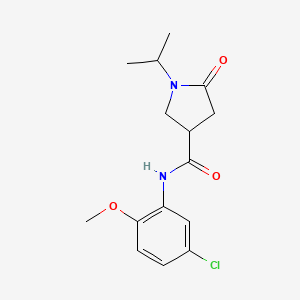![molecular formula C16H15N3O2 B5293336 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5293336.png)
2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of mitochondrial respiratory chain complex III. This leads to the accumulation of reactive oxygen species (ROS) in cancer cells, which ultimately results in apoptosis. Additionally, this compound has been reported to inhibit the expression of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been studied extensively. In cancer cells, this compound has been reported to induce apoptosis by activating the caspase pathway. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of this compound include its limited solubility in water and its potential toxicity, which may require further investigation.
Direcciones Futuras
There are several future directions for the study of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate its potential applications as an anticancer agent in combination with other chemotherapeutic drugs. Additionally, further studies are needed to investigate its potential as an anti-inflammatory agent in animal models. Furthermore, the development of new synthesis methods for this compound may lead to improved yields and purity, which may have potential applications in large scale production.
In conclusion, 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry and anti-inflammatory research, make it an important compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in combination with other chemotherapeutic drugs.
Métodos De Síntesis
The synthesis of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-isopropoxybenzohydrazide with ethyl acetoacetate and ammonium acetate. The reaction mixture is then refluxed in ethanol to obtain the desired product. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of mitochondrial respiratory chain complex III. Additionally, this compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(2)20-13-8-6-12(7-9-13)16-18-15(19-21-16)14-5-3-4-10-17-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNOEAXBKZVTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Propan-2-yloxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5293257.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)
![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5293331.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5293333.png)
![ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate](/img/structure/B5293341.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5293348.png)